molecular formula C8H6N4O3 B11480312 3-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid

3-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B11480312
M. Wt: 206.16 g/mol
InChI Key: CYLPYIYYBXUDSP-UHFFFAOYSA-N
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Description

3-HYDROXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoic acid core substituted with a hydroxy group and a tetrazole ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID typically involves the introduction of the tetrazole ring onto a benzoic acid derivative. One common method includes the reaction of 3-hydroxy-4-carboxybenzaldehyde with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

    Reduction: Formation of 3-hydroxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted tetrazole derivatives.

Mechanism of Action

The mechanism by which 3-HYDROXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID exerts its effects is primarily through its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In anticancer applications, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID is unique due to the presence of both a hydroxy group and a tetrazole ring on the benzoic acid core. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

3-hydroxy-4-(tetrazol-1-yl)benzoic acid

InChI

InChI=1S/C8H6N4O3/c13-7-3-5(8(14)15)1-2-6(7)12-4-9-10-11-12/h1-4,13H,(H,14,15)

InChI Key

CYLPYIYYBXUDSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)N2C=NN=N2

Origin of Product

United States

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